molecular formula C15H22ClN3O2S B12547217 2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 143134-13-8

2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide

Cat. No.: B12547217
CAS No.: 143134-13-8
M. Wt: 343.9 g/mol
InChI Key: GVLCOWYKLKGBSR-UHFFFAOYSA-N
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Description

2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound with a complex structure It contains a chlorohexyl group, a sulfanyl group, a formylhydrazinyl group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexane to form 6-chlorohexane.

    Sulfanyl Group Introduction: The 6-chlorohexane is then reacted with a thiol compound to introduce the sulfanyl group, forming 6-chlorohexyl sulfide.

    Acetamide Backbone Formation: The next step involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-(4-aminophenyl)acetamide.

    Formylhydrazinyl Group Addition: Finally, the formylhydrazinyl group is introduced by reacting the N-(4-aminophenyl)acetamide with formylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The formylhydrazinyl group can be reduced to form hydrazine derivatives.

    Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The formylhydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The chlorohexyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide

Uniqueness

2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a chlorohexyl and a formylhydrazinyl group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

143134-13-8

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

2-(6-chlorohexylsulfanyl)-N-[4-(2-formylhydrazinyl)phenyl]acetamide

InChI

InChI=1S/C15H22ClN3O2S/c16-9-3-1-2-4-10-22-11-15(21)18-13-5-7-14(8-6-13)19-17-12-20/h5-8,12,19H,1-4,9-11H2,(H,17,20)(H,18,21)

InChI Key

GVLCOWYKLKGBSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCCCCCCCl)NNC=O

Origin of Product

United States

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